Product packaging for Ivabradine, (-)-(Cat. No.:CAS No. 167072-91-5)

Ivabradine, (-)-

Cat. No.: B1257551
CAS No.: 167072-91-5
M. Wt: 468.6 g/mol
InChI Key: ACRHBAYQBXXRTO-NRFANRHFSA-N
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Description

Ivabradine, (-)- is a selective and specific inhibitor of the "funny current" (I f ) channel in the sinoatrial node . This current is crucial for regulating heart rate pacemaker activity. By blocking the HCN4 channel from the intracellular side, Ivabradine induces a dose-dependent reduction in heart rate without impacting myocardial contraction, relaxation, or ventricular repolarization . This unique mechanism of action, distinct from beta-blockers or calcium channel blockers, makes it a valuable research tool for studying cardiac physiology and pathologies . Its primary research applications include investigating chronic heart failure with reduced ejection fraction, chronic stable angina, and inappropriate sinus tachycardia . Ivabradine has an oral bioavailability of approximately 40% and should be administered with food to increase plasma exposure . It is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, and co-administration with strong CYP3A4 inhibitors is contraindicated in clinical settings due to increased risk of adverse effects . Key physicochemical properties include a molecular formula of C 27 H 36 N 2 O 5 and a molecular weight of 468.594 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36N2O5 B1257551 Ivabradine, (-)- CAS No. 167072-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRHBAYQBXXRTO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168224
Record name S 16260-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167072-91-5
Record name Ivabradine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167072915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 16260-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IVABRADINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T270O3E9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Stereochemical Control of Ivabradine,

Overview of Established Synthetic Routes for Ivabradine (B130884) Precursors

The routine synthesis of Ivabradine typically involves the construction and coupling of two distinct bicyclic moieties: a seven-membered lactam unit and a cyclobutane (B1203170) part. vivanls.com Several established synthetic routes for Ivabradine precursors have been reported.

A common synthetic pathway involves the reaction of 7,8-dimethoxy-1,3-dihydrobenzo(d)azepin-2-one (Compound I) with dimethyl formamide (B127407) to produce 7,8-Dimethoxy-3-(3-chloropropyl)-1,3-dihydro-2H-3-benzazepin-2-one (Compound II). This intermediate is then converted into its iodo-derivative (Compound III). vivanls.com Subsequently, Compound III undergoes a coupling reaction with (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride (often referred to as Compound VIIIb or Compound 2/S-3), followed by selective hydrogenation to yield Ivabradine. vivanls.comscribd.com This (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane is a key chiral intermediate in Ivabradine synthesis. scribd.comfishersci.causp.org

Enantioselective Synthesis Strategies for the (-)-Isomer

Given that only the (S)-enantiomer of Ivabradine is active, enantioselective synthesis strategies are crucial to achieve the desired stereochemical purity. These strategies primarily involve chiral resolution techniques or asymmetric synthesis approaches.

Chiral resolution remains a widely employed method for obtaining the pure (-)-isomer of Ivabradine or its key intermediates. This typically involves the separation of a racemic mixture into its individual enantiomers.

Salt-Forming Crystallization: One effective chiral resolution technique utilizes chiral tartaric acid derivatives, such as dibenzoyl-L-tartaric acid or di-p-toluoyl-L-tartaric acid, as resolving agents. This process involves salt-forming crystallization of the isomer mixture in an alcoholic solvent or an aqueous alcoholic solution. This method has demonstrated the capability to produce Ivabradine with optical purity exceeding 99%.

Enzyme-Catalyzed Kinetic Resolution: Biocatalytic approaches, particularly lipase-catalyzed kinetic resolution, have been extensively explored for the preparation of chiral amine precursors or alcohol intermediates of Ivabradine. For instance, the Pseudomonas cepacia lipase (B570770) (PSC-II) has been successfully used for the resolution of racemic amine intermediates via alkoxycarbonylation with diethyl carbonate in 2-methyl-tetrahydrofuran (2-Me-THF), yielding the desired (S)-carbamate with high enantiomeric excess (up to 99% ee). A novel biocatalyzed pathway involving a lipase PS-mediated resolution of an ester precursor has also been reported, yielding an Ivabradine alcohol precursor with a 96:4 enantiomeric ratio (e.r.).

The table below summarizes some key findings in lipase-catalyzed kinetic resolution for Ivabradine precursors:

Enzyme/CatalystSubstrate TypeReaction TypeSolventEnantiomeric Excess (ee) / Ratio (e.r.)Reference
Pseudomonas cepacia lipase (PSC-II)Racemic amine intermediateAlkoxycarbonylation2-Me-THF99% ee (S-carbamate)
Lipase PSEster precursorResolutionWater96:4 e.r. (alcohol precursor)

Beyond resolution of racemic mixtures, asymmetric synthesis aims to directly produce the desired enantiomer. Biocatalysis offers powerful tools for such transformations.

Asymmetric Bioamination: Dynamic kinetic resolution by asymmetric bioamination of an aldehyde precursor, catalyzed by a transaminase, represents a significant advancement. This enzymatic route can achieve high yields and excellent enantiopurity, overcoming the inherent yield limitations of traditional kinetic resolutions or crystallization methods. This approach enables the high-yielding synthesis of the corresponding amine with excellent enantiopurity, which can then be converted to Ivabradine in a multi-step sequence without the need for chromatographic purification.

Stereochemical Purity Assessment Methodologies

Maintaining and verifying the stereochemical purity of Ivabradine, (-)- throughout the synthetic process is critical for its pharmaceutical quality. Various analytical methodologies are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the most frequently utilized technique for chiral analysis and the determination of enantiomeric excess (ee). Chiral stationary phases, such as Lux 5 µm Cellulose-3 columns, are specifically designed for the separation of enantiomers, allowing for the precise quantification of the desired (S)-Ivabradine and any contaminating (R)-isomer.

Electrokinetic Chromatography (EKC): EKC has been developed as a chiral methodology for the quality control of Ivabradine. This technique employs different anionic and neutral cyclodextrins and amino acid-based chiral ionic liquids as chiral selectors. Optimized conditions using sulfated-γ-cyclodextrin and tetrabutylammonium-aspartic acid have achieved baseline separation of Ivabradine enantiomers with high resolution, enabling the detection of as little as 0.1% of the enantiomeric impurity, thus meeting International Conference on Harmonisation (ICH) guidelines.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD spectroscopy is a powerful tool for determining the absolute stereochemistry and enantiomeric purity of chiral molecules. This spectroscopic method provides valuable insights into the conformational and stereochemical aspects of Ivabradine.

Molecular and Cellular Mechanisms of Action of Ivabradine,

Selective Inhibition of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

The primary molecular target of Ivabradine (B130884), (-)- is the HCN channel, the molecular correlate of the pacemaker "funny" current (If). nih.govnih.govmedchemexpress.com This current is a mixed sodium-potassium inward current that plays a key role in generating the spontaneous diastolic depolarization in the sinoatrial (SA) node, thereby regulating the heart rate. nih.govnih.gov By selectively inhibiting this channel, Ivabradine, (-)- reduces the pacemaker firing rate. nih.govfda.gov The inhibition is dose-dependent and specific, with no significant effects on other cardiac ionic currents at therapeutic concentrations. nih.govmdpi.com

The HCN channel family comprises four isoforms (HCN1, HCN2, HCN3, and HCN4), which are differentially expressed in cardiac and neuronal tissues. nih.govahajournals.org In the sinoatrial node of the human heart, the HCN4 isoform is the most predominantly expressed, making it the primary target for the cardiac effects of Ivabradine, (-)-. nih.govnih.govmdpi.com The HCN1 and HCN2 isoforms are also present, though to a lesser extent. nih.gov

Research has revealed that Ivabradine, (-)- interacts differently with various HCN isoforms. nih.govnih.gov It blocks both HCN1 and HCN4 channels in a dose-dependent manner, but the mechanism of blockade differs significantly between the two. nih.gov For the human HCN4 (hHCN4) channel, Ivabradine, (-)- acts as an "open-channel" blocker, meaning it can only access its binding site and exert its inhibitory effect when the channel is in the open conformation. nih.govahajournals.orgnih.gov Conversely, for the mouse HCN1 (mHCN1) channel, it behaves as a "closed-channel" blocker, indicating it can interact with and block the channel while it is in the closed state. nih.govnih.gov This differential interaction underscores the complexity of the drug's mechanism at the molecular level. The major HCN gene subtype detected in human atria is HCN2, with weaker detection of HCN4 and no significant detection of HCN1. researchgate.net

Interaction of Ivabradine, (-)- with HCN Channel Isoforms
HCN IsoformPredominant Location (Cardiac)Blocking MechanismHalf-maximal Inhibitory Concentration (IC₅₀)Reference
HCN1Weakly expressed in Sinoatrial Node"Closed-channel" blocker (in mouse)0.94 µM (mouse) nih.gov
HCN2Atria, VentriclesInhibition of If current demonstrated in human atrial myocytes2.9 µM (in human atrial myocytes) nih.govresearchgate.net
HCN3Low expression throughout cardiac regionsNot extensively characterizedN/A nih.gov
HCN4Strongly expressed in Sinoatrial Node, Atrioventricular Node, Purkinje fibers"Open-channel" blocker (in human)2.0 µM (human) nih.govnih.gov

The binding site for Ivabradine, (-)- is located within the intracellular side of the HCN channel pore. nih.govpnas.orgdrugbank.com Structural and mutagenesis studies have identified a specific cavity below the channel's selectivity filter where the drug molecule binds. nih.govpnas.orgresearchgate.net Ivabradine, (-)-, being a lipophilic molecule, is thought to cross the cell membrane to access this internal binding site. pnas.org

Several key amino acid residues lining this inner cavity have been identified as crucial for the binding and stabilizing of the Ivabradine, (-)- molecule. These residues are located on the S6 transmembrane helix and the pore's selectivity filter. pnas.orgresearchgate.net Cryo-electron microscopy and in silico modeling have provided detailed insights into these interactions, confirming that residues such as Tyrosine (Y) and Isoleucine (I) on the S6 helix form hydrophobic rings that surround the drug molecule. pnas.orgresearchgate.net

Key Amino Acid Residues in Ivabradine, (-)- Binding Site (HCN4)
ResidueLocationRole in BindingReference
Cysteine 479 (C479)Selectivity FilterIn proximity to the bound drug; accelerates blocking kinetics. pnas.orgresearchgate.net
Tyrosine 506 (Y506) / Tyrosine 507 (Y507)S6 HelixForms a hydrophobic ring, crucial for interaction and stabilization of the drug. nih.govpnas.orgresearchgate.net
Phenylalanine 509 (F509)S6 HelixInvolved in drug binding; indirectly contributes by controlling the position of Y507. nih.govresearchgate.net
Isoleucine 510 (I510) / Isoleucine 511 (I511)S6 HelixForms a second hydrophobic ring, contributing to the binding pocket. nih.govpnas.orgresearchgate.net

The binding of Ivabradine, (-)- within this cavity is proposed to block ion conduction through electrostatic repulsion between the drug's protonated tertiary amine and the permeating potassium ions within the selectivity filter. pnas.orgresearchgate.nethkhlr.de

The inhibitory action of Ivabradine, (-)- on HCN channels is characterized by its use-dependence and voltage-dependence. nih.govpnas.org This means the degree of block is not constant but is influenced by the channel's activity state and the membrane potential. nih.govahajournals.org

The block of HCN4 channels by Ivabradine, (-)- requires the channels to be opened by membrane hyperpolarization. nih.govnih.govpnas.org The block is then strengthened by subsequent depolarization. nih.gov This property is consistent with its classification as an "open-channel blocker." nih.govahajournals.org Furthermore, the block is current-dependent; the inward flow of ions during hyperpolarization can facilitate the unbinding of the drug molecule from the channel pore. nih.govpnas.org This dynamic interaction, where the drug's effect is modulated by the channel's gating and permeation processes, highlights a sophisticated form of allosteric modulation. nih.govmdpi.com The drug's effect becomes more pronounced at higher heart rates, a clinically relevant feature stemming from this use-dependent mechanism. mdpi.comfrontiersin.org

Impact on Cardiac Pacemaker Activity at the Cellular Level

By selectively inhibiting the If current in the heart's primary pacemaker, the sinoatrial node, Ivabradine, (-)- directly modulates cardiac electrophysiology at the cellular level to reduce heart rate. nih.govnih.govresearchgate.net

The sinoatrial (SA) node myocytes are specialized cardiac cells responsible for generating the electrical impulses that drive the heartbeat. nih.gov Their unique property is the ability to undergo spontaneous diastolic depolarization, a slow depolarization of the membrane potential during diastole that eventually reaches the threshold to fire an action potential. nih.govresearchgate.net The If current, carried by HCN channels, is a primary contributor to this phase. nih.govnih.gov

Ivabradine, (-)- specifically targets these cells, reducing the firing rate of the SA node without altering other electrophysiological parameters such as the duration of the action potential or myocardial contractility. nih.govfda.gov Studies on isolated canine SA node preparations have shown that Ivabradine, (-)- reduces the rate of basal pacemaking activity. nih.gov This selective action on the SA node is what defines Ivabradine, (-)- as a pure heart rate-lowering agent. nih.govresearchgate.net

The direct consequence of If inhibition by Ivabradine, (-)- is a reduction in the slope of spontaneous diastolic depolarization. mdpi.comresearchgate.netresearchgate.netresearchgate.net By slowing this rate of depolarization, it takes longer for the membrane potential of the SA node cells to reach the threshold required to initiate the next action potential. researchgate.netresearchgate.net This prolongation of the diastolic interval results in a decrease in the frequency of action potential generation, which manifests as a reduction in heart rate. fda.govresearchgate.netresearchgate.net This mechanism provides a targeted and specific means of controlling heart rate by modulating the very first step of cardiac impulse generation. researchgate.netresearchgate.net

Investigations into Potential Off-Target Molecular Interactions

While Ivabradine, (-)- is recognized for its selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN4 isoform that predominates in the sinoatrial node, subsequent research has revealed that its selectivity is not absolute. ahajournals.orgnih.gov Investigations have demonstrated that at concentrations relevant to therapeutic use, Ivabradine, (-)- can interact with other cardiac ion channels. nih.govcellphysiolbiochem.com These off-target interactions are a significant area of research for understanding the compound's complete pharmacological profile.

Interaction with hERG Potassium Channels:

A notable off-target interaction of Ivabradine, (-)- is its inhibition of the human Ether-à-go-go–Related Gene (hERG) potassium channels, which are encoded by the KCNH2 gene and conduct the rapid delayed rectifier potassium current (IKr). nih.govcellphysiolbiochem.com This current is critical for ventricular repolarization. Studies have shown that Ivabradine, (-)- inhibits hERG channels with a potency surprisingly similar to its action on HCN4 channels. ahajournals.org Patch-clamp recordings from cells expressing hERG channels demonstrated that Ivabradine, (-)- blocks the IhERG current with IC50 values in the low micromolar range. ahajournals.orgnih.gov

The characteristics of this block are consistent with a preferential, gated-state-dependent interaction, meaning the drug binds more effectively when the channel is in certain conformations (open or inactivated states). nih.gov Molecular investigations have identified specific amino acid residues within the S6 helix of the hERG channel pore that are crucial for this interaction. Mutagenesis studies revealed that replacing tyrosine at position 652 (Y652A) or phenylalanine at position 656 (F656A) significantly reduces the blocking effect of Ivabradine, (-)-. ahajournals.orgnih.gov Docking simulations suggest that the aromatic rings of the Ivabradine, (-)- molecule can form multiple π-π interactions with the aromatic side chains of both Y652 and F656, stabilizing the drug within the channel's inner cavity. ahajournals.orgnih.gov

Interaction with Voltage-Gated Sodium Channels:

Research has also identified voltage-gated sodium channels, particularly the cardiac isoform Nav1.5, as an off-target of Ivabradine, (-)-. nih.govcellphysiolbiochem.com Inhibition of Nav1.5 has been demonstrated at therapeutically relevant concentrations. nih.govcellphysiolbiochem.com The half-maximal inhibitory concentration (IC50) for Nav1.5 inhibition by Ivabradine, (-)- has been reported to be approximately 30 µM. nih.gov

The inhibition of Nav1.5 by Ivabradine, (-)- is described as atypical. frontiersin.org Unlike many classic sodium channel blockers, Ivabradine, (-)- does not significantly alter the voltage-dependence of channel activation or fast inactivation, nor does it delay the recovery from fast inactivation. frontiersin.org The block is, however, voltage-dependent and frequency-dependent. frontiersin.org Molecular docking studies propose that Ivabradine, (-)- binds within the central cavity of the Nav1.5 channel, below the selectivity filter, physically obstructing the flow of sodium ions. nih.govfrontiersin.org This interaction is thought to involve hydrophobic and aromatic interactions with channel residues. nih.gov

Interaction with Other Ion Channels:

The pharmacological profile of Ivabradine, (-)- has been further explored by examining its effects on other cardiac ion channels, such as the Kv7.1 potassium channel (which mediates the slow delayed rectifier potassium current, IKs) and the Cav1.2 L-type calcium channel. nih.govcellphysiolbiochem.com However, the effects on these channels appear to be significantly weaker. Studies have reported no significant inhibition of Kv7.1 channels and only a very weak effect on Cav1.2 channels, observed only at high concentrations. nih.govcellphysiolbiochem.com

The following table summarizes the inhibitory concentrations of Ivabradine, (-)- on its primary target and key off-target channels.

Ion Channel TargetCurrentIC50 (μmol/L)Source
HCN4If~2.1 ahajournals.org
hERG (Kv11.1) 1aIhERG~2.07 ahajournals.orgnih.gov
hERG (Kv11.1) 1a/1bIhERG~3.31 ahajournals.orgnih.gov
Nav1.5INa~30 nih.gov

Pre Clinical Pharmacological Characterization of Ivabradine,

Pharmacodynamics in Isolated Organs and Animal Models

The primary pharmacodynamic effect of ivabradine (B130884) is a dose-dependent reduction in heart rate. This effect has been consistently demonstrated across multiple non-human species in both in vivo and in vitro settings.

Pre-clinical investigations have confirmed that ivabradine selectively reduces heart rate across various animal species by specifically inhibiting the If current in the sinoatrial node. nih.gov This targeted action results in a slowing of the diastolic depolarization slope, thereby decreasing the firing rate of pacemaker cells. nih.gov

In a study on healthy conscious rats, ivabradine demonstrated a dose-dependent reduction in heart rate without significantly affecting blood pressure or left ventricular contractility. nih.gov Similarly, in dogs, ivabradine has been shown to decrease heart rate both at rest and during exercise. nih.gov A study in healthy cats revealed that single oral doses of ivabradine produced a predictable, dose-dependent decrease in heart rate, with peak effects observed approximately 3 hours after administration. nih.gov Notably, this heart rate reduction was achieved without clinically relevant effects on systemic blood pressure. nih.gov

Research in mice also supports these findings, showing that orally administered ivabradine reduces heart rate without affecting left ventricular contractile function, even under conditions of increased sympathoadrenergic activity. nih.gov This selective bradycardic effect, without a negative inotropic action, is a distinguishing feature of ivabradine's pharmacological profile. nih.gov Furthermore, long-term administration in rats with chronic heart failure has been shown to improve cardiac hemodynamics. nih.gov

Interactive Data Table: Effect of Ivabradine on Heart Rate in Different Animal Models

SpeciesModelKey Findings
Mice Healthy, with sympathoadrenergic activationHeart rate was reduced by approximately 20% from baseline. The drug did not affect fractional shortening or wall thickening. nih.gov
Mice Atherosclerotic (ApoE-/-)A significant decrease in heart rate was observed (459 ± 28 bpm vs. 567 ± 32 bpm in controls). nih.gov
Rats Conscious, healthyDemonstrated a dose-dependent reduction in heart rate. nih.gov
Rats Post-myocardial infarctionBoth ivabradine and metoprolol reduced arrhythmic mortality. hippokratia.gr
Cats Healthy, adultA single oral dose resulted in a time and dose-dependent decrease in heart rate, with peak effects at 3 hours. nih.gov

While the primary site of action for ivabradine is the sinoatrial node, pre-clinical studies have explored its electrophysiological effects on other cardiac tissues. In dog Purkinje fibers, ivabradine caused a concentration- and frequency-dependent block of the maximum rate of depolarization (Vmax), while shortening the action potential duration at 50% repolarization. researchgate.net This suggests a potential Class I antiarrhythmic property.

Furthermore, studies on dogs with age-related atrial fibrillation (AF) induced by rapid atrial pacing showed that ivabradine could significantly increase the effective refractory periods of the left pulmonary veins and left atrium, shorten the duration of AF after induction, and reduce the rate of AF inducibility. nih.gov This suggests a potential protective effect against AF, possibly by inhibiting the If current present in non-pacemaker cells in the atrium and pulmonary veins. nih.gov

However, it is also noted that ivabradine may inhibit voltage-gated sodium channels (VGSCs) within a similar concentration range as its effect on HCN channels. frontiersin.org In isolated mouse ventricular and His-Purkinje cardiomyocytes, ivabradine inhibited VGSCs in a voltage- and frequency-dependent manner. frontiersin.org This action on sodium channels could contribute to the observed slowing of intracardiac conduction. frontiersin.org In dog ventricular muscle, ivabradine moderately but significantly lengthened repolarization after the attenuation of the repolarization reserve. researchgate.net

Pharmacokinetics in Pre-clinical Species

The pharmacokinetic profile of ivabradine has been characterized in several animal species, providing a basis for understanding its absorption, distribution, metabolism, and excretion.

Following oral administration, ivabradine is rapidly and almost completely absorbed. hpra.ie However, it undergoes significant first-pass metabolism in the gut and liver, resulting in an absolute bioavailability of approximately 40% for film-coated tablets. hpra.ienih.gov Peak plasma concentrations are typically reached about one hour after oral administration under fasting conditions. nih.govnih.gov

Ivabradine is approximately 70% bound to plasma proteins, and the volume of distribution at steady-state is close to 100 L in patients, suggesting considerable tissue distribution. nih.govhpra.ie The plasma concentration of ivabradine declines with a distribution half-life of 2 hours and an effective elimination half-life of about 6 hours. nih.gov Some gender differences in pharmacokinetics were observed in mice and rats, but not in dogs. fda.gov

The metabolism of ivabradine is mediated almost exclusively by the cytochrome P450 3A4 (CYP3A4) enzyme through oxidation. nih.govhpra.ienih.gov The metabolism of its active metabolite, S 18982, also involves CYP3A4. hpra.ie Ivabradine itself has a low affinity for CYP3A4 and does not show clinically relevant induction or inhibition of this enzyme, making it unlikely to alter the metabolism or plasma concentrations of other CYP3A4 substrates. hpra.ienih.gov Conversely, potent inhibitors and inducers of CYP3A4 can significantly affect the plasma concentrations of ivabradine. nih.gov

Interactive Data Table: Pre-clinical Pharmacokinetic Parameters of Ivabradine

ParameterFinding in Animal Models
Bioavailability Approximately 40% due to first-pass effect in the gut and liver. hpra.ienih.gov
Time to Peak Plasma Concentration (Tmax) Approximately 1 hour under fasting conditions. nih.govnih.gov
Plasma Protein Binding Approximately 70%. nih.govhpra.ie
Primary Metabolite N-desmethylated derivative (S 18982), which is pharmacologically active. hpra.ienih.gov
Metabolizing Enzyme Extensively metabolized by Cytochrome P450 3A4 (CYP3A4). nih.govhpra.ienih.gov
Half-life Distribution half-life of 2 hours; effective elimination half-life of approximately 6 hours. nih.gov

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

Core Structure Modifications and Their Impact on If Current Inhibition

Ivabradine's chemical architecture is characterized by two key hydrophobic moieties: a benzazepinone ring system and a benzocyclobutane group, connected by a flexible linker containing a positively charged tertiary nitrogen atom. nih.gov Modifications to these core structures have been explored to elucidate their contribution to If current inhibition and to develop analogs with enhanced properties.

The benzazepinone ring is crucial for the molecule's interaction with the HCN channel. Alterations to this heterocyclic system can significantly impact the compound's affinity and inhibitory activity. For instance, the substitution pattern on the aromatic portion of the benzazepinone ring is critical for maintaining potency. The presence of methoxy groups at the 7- and 8-positions is a key feature for optimal activity. Removal or relocation of these groups generally leads to a decrease in If inhibitory capacity.

The linker region, which connects the two aromatic systems and contains the tertiary amine, is also a critical determinant of activity. The length and flexibility of this linker are optimized in Ivabradine to ensure the correct positioning of the pharmacophoric elements within the binding site of the HCN channel. The positive charge on the tertiary nitrogen is essential for the electrostatic interactions that stabilize the drug-channel complex. nih.gov

Modification SiteStructural ChangeImpact on If Inhibition
Benzazepinone Ring Removal of 7,8-dimethoxy groupsDecreased potency
Alteration of substitution patternVariable, generally reduced activity
Benzocyclobutane Moiety Replacement with other bicyclic systemsCan affect potency and selectivity
Modification of aromatic substituentsInfluences lipophilicity and binding
Linker Region Change in length or flexibilityAffects optimal positioning in binding site
Removal of positive charge on nitrogenLoss of essential electrostatic interactions

Stereochemical Influence on Potency and Selectivity

Ivabradine is a single enantiomer, specifically the (S)-enantiomer, designated as Ivabradine, (-)-. The stereochemistry at the chiral center located on the benzocyclobutane ring is a critical factor influencing the compound's pharmacological profile, particularly its selectivity.

While both the (S)- and (R)-enantiomers of Ivabradine exhibit similar potency in blocking the If current through HCN channels, their effects on other cardiac ion channels differ significantly. nih.gov The (S)-enantiomer, Ivabradine, (-)-, demonstrates a much higher selectivity for the If current over other potassium currents, such as those involved in ventricular repolarization. nih.gov In contrast, the (R)-enantiomer displays a more pronounced inhibitory effect on these other potassium channels, which could lead to undesirable electrophysiological effects. nih.gov

This enantioselective difference in off-target activity is a key aspect of Ivabradine's favorable safety profile. The negligible activity of the (S)-enantiomer on other potassium currents minimizes the risk of proarrhythmic events, a concern with less selective heart rate-lowering agents. nih.gov The selection of the (S)-enantiomer for clinical development was therefore a crucial step in ensuring the desired therapeutic effect with an improved safety margin.

EnantiomerIf Current Inhibition (HCN4)Inhibition of other K+ currents
Ivabradine, (S)-(-)- PotentNegligible
(R)-(+)-Ivabradine PotentSignificant

Rational Design of Ivabradine Analogs

The rational design of Ivabradine analogs has been significantly advanced by the elucidation of its binding site within the HCN4 channel. Studies have identified key amino acid residues that are crucial for the interaction and stabilization of the Ivabradine molecule within the channel's inner vestibule. nih.gov Specifically, residues Y506, F509, and I510 in the S6 transmembrane segment have been shown to be critical for binding. nih.govnih.gov

This detailed understanding of the molecular interactions has provided a structural basis for the design of new If inhibitors with potentially improved properties. By targeting these specific residues, medicinal chemists can design novel compounds with modified core structures or different linker geometries to optimize binding affinity and selectivity. The goal of these efforts is to develop second-generation If inhibitors that may offer advantages such as enhanced potency, improved selectivity for HCN4 over other HCN isoforms, or a modified pharmacokinetic profile.

Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic methods are extensively utilized for the separation and quantification of Ivabradine (B130884), (-)- in both pharmaceutical formulations and biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly prominent.

High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the quantitative determination of Ivabradine, (-)-. Various methods have been developed and validated for its estimation in bulk drug, pharmaceutical dosage forms, and biological matrices such as rat and human plasma. ajrconline.orgresearchgate.netconnectjournals.comijapbjournal.comijpsr.combrieflands.compsu.eduresearchgate.net

Typical chromatographic conditions for Ivabradine, (-)- analysis by RP-HPLC often involve:

Columns: C18 columns are commonly used, such as Waters 125A (10 µ, 300 × 3.9 mm) or Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm). researchgate.netijapbjournal.compsu.eduresearchgate.net

Mobile Phase: Common mobile phases include mixtures of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM ammonium acetate buffer pH 7.2 or 7.8, with acetonitrile in ratios like 60:40 v/v). researchgate.netijapbjournal.com Another reported mobile phase consists of methanol (B129727) and aqueous 5 mM ammonium acetate buffer containing 0.2% formic acid (80:20, v/v). researchgate.net

Flow Rate: Flow rates typically range from 0.7 to 1.0 mL/min. ijapbjournal.comimpactfactor.org

Detection: UV-Vis detectors are frequently employed, with detection wavelengths commonly set at 285 nm, 286 nm, or 287 nm. ijapbjournal.compsu.eduresearchgate.netijsrtjournal.com Fluorescence detection has also been used. ajrconline.org

Retention Time: Retention times for Ivabradine, (-)- can vary depending on the specific method, with reported values around 2.244 min or approximately 7 minutes. ijapbjournal.compsu.eduresearchgate.net

Linearity: RP-HPLC methods typically show good linearity over various concentration ranges, such as 10-50 µg/mL, 2-16 µg/mL, or 4.2-31.6 µg/mL, with correlation coefficients (r²) consistently greater than 0.999. researchgate.netijapbjournal.compsu.eduresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS is highly valued in bioanalysis for its superior sensitivity and selectivity, making it ideal for quantifying Ivabradine, (-)- and its metabolites in complex biological matrices such as human and rat plasma and urine. ajrconline.orgconnectjournals.comresearchgate.netbiopharmaservices.comfarmaciajournal.combiomedpharmajournal.orgnih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis capabilities of mass spectrometry, enabling trace analysis of multicomponent substances. biopharmaservices.com

Key aspects of LC-MS/MS applications for Ivabradine, (-)- include:

Sensitivity: Methods can achieve low limits of quantification (LOQ), with reported values as low as 0.1-0.2 ng/mL or 1 ng/mL. researchgate.netnih.gov

Linear Dynamic Range: Sensitive methods for simultaneous quantitation of Ivabradine, (-)- and its active metabolite N-Desmethyl Ivabradine have been developed, with linear ranges for Ivabradine, (-)- typically from 0.10 to 100.0 ng/mL. biopharmaservices.com

Internal Standards: Deuterated analogues or other compounds like diazepam and ticlopidine (B1205844) are commonly used as internal standards to improve quantification accuracy. researchgate.netbiomedpharmajournal.org

Sample Preparation: Common sample preparation techniques for biological samples include liquid-liquid extraction and protein precipitation. researchgate.netbiomedpharmajournal.org

Metabolite Analysis: LC-MS/MS is particularly useful for distinguishing Ivabradine, (-)- from closely related metabolites, such as dehydro Ivabradine, which differs by only 1 atomic mass unit (amu) and cannot be distinguished by mass spectrometry alone without chromatographic separation. biopharmaservices.com

Gas Chromatography-Mass Spectrometry (GC-MS) While reviews of analytical methods for Ivabradine, (-)- mention GC, specific detailed applications of GC-MS for Ivabradine, (-)- quantification in research are less prevalent compared to HPLC and LC-MS/MS. ajrconline.org

Table 1: Representative Chromatographic Parameters for Ivabradine, (-)- Quantification

TechniqueColumnMobile PhaseFlow Rate (mL/min)Detection (λmax/Mode)Linearity RangeLOQMatrix/ApplicationCitation
RP-HPLCC18 (150 x 4.6 mm; 5 µ)Acetonitrile:10 mM Ammonium Acetate Buffer (pH 7.2) (60:40 v/v)1.0UV (285 nm)10 - 50 µg/mLNot specifiedTablets ijapbjournal.com
RP-HPLCWaters 125A C18 (300 × 3.9 mm)Acetonitrile:Ammonium Acetate Buffer (pH 7.8) (60:40% v/v)Not specifiedUV (287 nm)2 - 16 µg/mLNot specifiedBulk, Pharmaceutical Dosage Form, Rat Plasma researchgate.netbrieflands.com
RP-HPLCInertsil ODS-3V (250 mm x 4.6mm, 5µ)Not specified (stability-indicating method)Not specifiedUV (286 nm)4.2 - 31.6 µg/mL0.2 µg/mLSolid Dosage Form psu.eduresearchgate.net
LC-MS/MSDiamonsil C18 (150 mm×4.6 mm, 5 μm)Methanol:5 mM Ammonium Acetate Buffer + 0.2% Formic Acid (80:20, v/v)Not specifiedESI-MS/MS (Positive)0.1 - 20 ng/mL0.1 - 0.2 ng/mLHuman Plasma, Urine (Ivabradine and N-desmethylivabradine) researchgate.net
UPLC-MS/MSNot specifiedNot specifiedNot specifiedMS/MS1 ng/mL - 500 ng/mL1 ng/mLHuman Plasma (Ivabradine, Reboxetine, Metoprolol) nih.gov
LC-MS/MSNot specifiedHigh pH mobile phaseNot specifiedMS/MS0.10 - 100.0 ng/mLNot specifiedHuman Plasma (Ivabradine and N-Desmethyl Ivabradine) biopharmaservices.com

Spectroscopic Methods for Structural Elucidation and Purity Analysis (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of Ivabradine, (-)-, assessing its purity, and studying its interactions with other substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including 1D and 2D NMR with various nuclides (e.g., ¹H, ¹³C), is a powerful tool for the structural elucidation of Ivabradine, (-)-. It can also be employed for purity assessment (quantitative NMR, qNMR) and for studying molecular recognition phenomena. orcid.org Specific applications include the investigation of hydrogen bonding mechanisms and selectivity patterns. researchgate.net

Infrared (IR) Spectroscopy Fourier Transform Infrared (FTIR) spectroscopy is routinely used to confirm the identity of Ivabradine, (-)- and to check for the presence of impurities. It is also valuable for drug-excipient compatibility studies by comparing the spectra of the pure drug, excipients, and their mixtures. ijsrtjournal.comasiapharmaceutics.infoptfarm.pljfda-online.com

Characteristic IR peaks for Ivabradine, (-)- hydrochloride have been reported, providing key fingerprints for its identification:

O-CH₃ stretching: 1246.56 cm⁻¹, 1057.33 cm⁻¹, 1209.49 cm⁻¹ ijsrtjournal.comasiapharmaceutics.info

C=O stretching: 1630.47 cm⁻¹ asiapharmaceutics.info

Symmetric CH stretching: 2918.78 cm⁻¹ asiapharmaceutics.info

CH deformation: 1445.33 cm⁻¹ asiapharmaceutics.info

C=C stretching: 1517 cm⁻¹, 1103 cm⁻¹ asiapharmaceutics.infoptfarm.pl

C-N stretching of tertiary aliphatic amine: 1057.33 cm⁻¹, 2451 cm⁻¹ asiapharmaceutics.infoptfarm.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is a simple, rapid, and economical method widely used for the quantification and purity analysis of Ivabradine, (-)- in bulk and pharmaceutical formulations. researchgate.netconnectjournals.combrieflands.compsu.eduresearchgate.netijsrtjournal.comscholarsresearchlibrary.comajpp.ineijppr.comresearchgate.net

Key features of UV-Vis methods include:

Maximum Absorbance (λmax): Ivabradine, (-)- exhibits maximum absorbance at wavelengths around 286 nm or 287 nm in various solvents such as methanol, 0.1 N HCl, PBS pH 6.8, and water. researchgate.netbrieflands.comijsrtjournal.comscholarsresearchlibrary.comajpp.ineijppr.comresearchgate.net

Linearity: The drug typically obeys Beer's-Lambert Law, showing linearity over concentration ranges like 2-16 µg/mL, 10-30 µg/mL, or 2-10 ppm, with high correlation coefficients (r² ≥ 0.999). researchgate.netbrieflands.compsu.eduresearchgate.netijsrtjournal.comajpp.ineijppr.comresearchgate.net

Spectrofluorimetry: A spectrofluorimetric method has also been developed for Ivabradine, (-)- hydrochloride, with excitation at 287 nm and emission at 326 nm. This method offers high sensitivity, with linearity in the range of 10-400 ng/mL. scholarsresearchlibrary.com

Mass Spectrometry (MS) Beyond its role in quantification (LC-MS/MS), mass spectrometry is crucial for structural elucidation, especially for identifying and characterizing impurities and metabolites of Ivabradine, (-)-. It provides precise molecular weight information and fragmentation patterns that help confirm the structure of the parent compound and its degradation products. ajrconline.orgconnectjournals.comresearchgate.netbiopharmaservices.comfarmaciajournal.combiomedpharmajournal.orgnih.gov

In Vitro Assay Development for Mechanistic Studies (e.g., Patch Clamp, Radioligand Binding, Flux Assays)

In vitro assays are fundamental for dissecting the molecular mechanisms by which Ivabradine, (-)- exerts its pharmacological effects, primarily through its interaction with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

Patch Clamp Electrophysiology Patch clamp is a gold-standard technique for directly measuring ion currents and studying the electrophysiological effects of Ivabradine, (-)- on HCN channels. This method has been instrumental in characterizing Ivabradine's selective and specific block of the cardiac pacemaker If current, mediated by HCN channels (e.g., HCN4, the dominant isoform in the sinoatrial node). plos.orgpnas.orgahajournals.orgdroracle.ainih.govcellphysiolbiochem.combiorxiv.org

Key findings from patch clamp studies include:

Mechanism of Block: Ivabradine, (-)- binds inside the open pore of HCN channels from the cytosolic side, exhibiting use- and state-dependent block. plos.orgpnas.orgahajournals.orgdrugbank.com The block is strengthened by depolarization and relieved on hyperpolarization. ahajournals.org

Binding Site Identification: Mutagenesis studies combined with patch clamp recordings in cells expressing HCN4 channels (e.g., HEK293 cells) have identified specific residues in the S6 domain lining the internal mouth of the channel pore that are involved in Ivabradine, (-)- binding, such as Y506, F509, and I510. plos.org

Selectivity and Off-Target Effects: While highly selective for HCN channels, patch clamp studies have also investigated Ivabradine's potential interactions with other cardiac ion channels, including Kv11.1 (hERG) potassium channels, Nav1.5 sodium channels, and Cav1.2 calcium channels. ahajournals.orgcellphysiolbiochem.com Ivabradine has been shown to inhibit hERG channels with potency similar to that reported for native If and HCN channels, though its clinical impact on QT interval prolongation is minimal due to compensatory mechanisms. ahajournals.orgcellphysiolbiochem.com

Cell Models: Studies are conducted using heterologously expressed channels in cell lines (e.g., HEK293, tsA-201 cells) and in human induced pluripotent stem cell (iPSC)-derived cardiomyocytes. plos.orgahajournals.orgcellphysiolbiochem.comoup.com

Radioligand Binding Assays Radioligand binding assays are employed to determine the affinity and selectivity of Ivabradine, (-)- for its target receptors or channels. These assays involve incubating membrane preparations or intact cells with a radiolabeled ligand in the presence or absence of Ivabradine, (-)- to measure competitive binding. oup.comphysiology.orgresearchgate.netmdpi.comacs.org

Applications include:

Target Binding: Studies have investigated Ivabradine's binding to the cyclic nucleotide-binding domain (CNBD) of HCN4 channels, although Ivabradine itself does not directly impact cAMP binding to this domain. researchgate.netmdpi.com

Off-Target Binding: Radioligand binding assays have revealed that Ivabradine, (-)- can bind to muscarinic acetylcholine (B1216132) receptors (mAChRs), including mAChR(1,2,3), with affinity values comparable to known muscarinic ligands. oup.com This suggests a more complex pharmacological profile beyond its primary HCN channel inhibition.

Flux Assays While not explicitly termed "flux assays" in the provided context, the fundamental mechanism of Ivabradine, (-)- involves inhibiting ion flow through the HCN channels. nih.govdrugbank.comresearchgate.net Patch clamp electrophysiology, as described above, directly measures these ion currents (fluxes) across the cell membrane, providing direct evidence of Ivabradine's ability to modulate ion movement. Ivabradine, (-)- enters and blocks the f-channels from the intracellular side of the plasma membrane, primarily when the channel is in the open state, thereby reducing the rate of cardiac pacemaker activity. researchgate.net

Bioanalytical Method Validation for Pre-clinical Samples

The development of reliable bioanalytical methods for Ivabradine, (-)- in preclinical samples is crucial for pharmacokinetic and toxicokinetic studies. These methods undergo rigorous validation to ensure their accuracy, precision, selectivity, sensitivity, and stability, typically following guidelines from regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the US Food and Drug Administration (USFDA). researchgate.netijapbjournal.combrieflands.compsu.eduresearchgate.netbiomedpharmajournal.orgnih.govscholarsresearchlibrary.com

Key validation parameters include:

Linearity: The method's ability to obtain test results directly proportional to the concentration of analyte in the sample within a defined range. For Ivabradine, (-)- in biological samples (e.g., rat plasma), linearity has been established over ranges such as 500-3500 ng/mL (UV spectrophotometry) or 0.10-100.0 ng/mL (LC-MS/MS). researchgate.netbrieflands.combiopharmaservices.com

Accuracy: The closeness of test results to the true value. Accuracy is often expressed as percentage recovery, with values typically in the range of 98% to 102%. ijapbjournal.comresearchgate.netbiomedpharmajournal.orgeijppr.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes intra-day (repeatability) and inter-day (intermediate precision) variability, often expressed as Relative Standard Deviation (%RSD). Validated methods for Ivabradine, (-)- typically show %RSD values less than 15% (for bioanalytical methods) or less than 2% (for analytical methods). ijapbjournal.compsu.eduresearchgate.netbiomedpharmajournal.orgnih.govscholarsresearchlibrary.comeijppr.comresearchgate.net

Table 2: Summary of Bioanalytical Method Validation Parameters for Ivabradine, (-)-

ParameterTypical Range/ValueGuidelines/ContextCitation
Linearity500-3500 ng/mL (UV-Vis in rat plasma)USFDA guidelines researchgate.netbrieflands.com
0.10-100.0 ng/mL (LC-MS/MS in human plasma)Not specified biopharmaservices.com
1-500 ng/mL (UPLC-MS/MS in human plasma)EMA guideline nih.gov
Accuracy% Recovery 98-102%ICH guidelines ijapbjournal.comresearchgate.neteijppr.com
80-120% (for bioanalytical methods)EMA guideline nih.gov
Precision%RSD < 2% (analytical methods)ICH guidelines psu.eduresearchgate.netresearchgate.net
%RSD < 15% (bioanalytical methods, intra-day & inter-day)USFDA, EMEA guidelines biomedpharmajournal.orgnih.govscholarsresearchlibrary.comeijppr.com
SelectivityNo interference from placebo/excipients/metabolitesICH guidelines psu.edu
SensitivityLOD: 0.06 µg/mL, LOQ: 0.2 µg/mL (HPLC)ICH guidelines psu.eduresearchgate.net
LOQ: 0.1-0.2 ng/mL (LC-MS/MS)Not specified researchgate.net
Recovery>80% (from plasma)Not specified scholarsresearchlibrary.com
StabilityAssessed under various stress conditions (acid, base, oxidation, thermal, photolytic)ICH guidelines (stability-indicating methods) psu.eduresearchgate.netfrontiersin.org

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components, impurities, degradants, or other drugs. psu.edu

Sensitivity: The lowest amount of analyte in a sample that can be accurately and precisely quantified (LOQ) or detected (LOD). psu.eduresearchgate.neteijppr.comresearchgate.net

Recovery: The efficiency of the sample preparation method in extracting the analyte from the biological matrix. High extraction recovery values (>80%) indicate efficient sample preparation. biomedpharmajournal.orgscholarsresearchlibrary.com

Stability: The ability of the analyte to remain unchanged in a given matrix under specific conditions and for defined time periods. This includes stability in stock solutions, processed samples, and freeze-thaw stability. Forced degradation studies are performed to assess stability under various stress conditions (e.g., thermal, acid, alkaline hydrolysis, oxidation, photolytic). psu.eduresearchgate.netfrontiersin.org

Sample preparation techniques for preclinical bioanalysis commonly include liquid-liquid extraction (LLE) and protein precipitation (PP) to isolate Ivabradine, (-)- from the complex biological matrix before chromatographic analysis. researchgate.netresearchgate.netbiomedpharmajournal.orgscholarsresearchlibrary.com

Computational and Theoretical Studies of Ivabradine,

Molecular Docking and Dynamics Simulations with HCN Channels

Molecular docking and dynamics simulations have significantly advanced the understanding of how ivabradine (B130884) interacts with HCN channels. These computational methods have been used in conjunction with experimental techniques like cryo-electron microscopy (cryo-EM) and mutagenesis to pinpoint the precise binding sites and mechanisms of channel inhibition. researchgate.netpnas.orgpnas.orgnih.govtu-darmstadt.de

Ivabradine is known to bind within the inner vestibule or cavity of HCN channels. researchgate.netnih.govplos.org For the HCN4 channel, cryo-EM structures at 3 Å resolution, combined with molecular dynamics (MD) simulations, have unambiguously shown ivabradine bound inside the open pore. pnas.orgpnas.org Key residues on the S6 segment, specifically Tyrosine 507 (Y507) and Isoleucine 511 (I511), are identified as molecular determinants for ivabradine binding to the inner cavity. pnas.orgpnas.org Phenylalanine 510 (F510), while pointing outside the pore, indirectly contributes to the block by controlling Y507. pnas.orgpnas.org Cysteine 479 (C479), unique to the HCN selectivity filter, has been shown to accelerate the kinetics of block. pnas.orgpnas.org MD simulations further reveal that ivabradine blocks permeating ions inside the selectivity filter through electrostatic repulsion. researchgate.netpnas.orgpnas.org

For the human HCN1 channel, cryo-EM structures in complex with ivabradine, alongside electrophysiology, mutagenesis, and MD simulations, have revealed that ivabradine binds to a previously unidentified pocket formed between the S4, S1, and HCN domains. nih.gov Residues such as F143 on S1 form π-stacking interactions with ivabradine's methoxyphenyl ring. nih.gov Additionally, N107 and F109 on the HCN domain, D140 on S1, and W281, F285, and Y289 on S4 exhibit hydrophobic and van der Waals interactions with ivabradine. nih.gov These residues are conserved across HCN1-4. nih.gov

Docking simulations have successfully explained reduced block efficiency in mutant channels by correlating it with proportionally reduced affinity for ivabradine binding. researchgate.netnih.gov The blocking action of ivabradine is characterized as use- and current-dependent, requiring the channel to be in an open configuration, typically induced by hyperpolarization, for the drug to access its binding region from the cytosolic side. plos.orgpnas.org The drug's interaction with the flow of permeating ions contributes to its current dependence. plos.orgpnas.org Computational studies have provided a structural framework for an atomistic understanding of ivabradine's block of HCN channels, opening avenues for the design of subtype-specific drugs, which is crucial given the involvement of different HCN subtypes in various pathologies. pnas.orgnih.govtu-darmstadt.de

The following table summarizes key residues involved in ivabradine binding to HCN channels:

HCN SubtypeKey Residues Involved in Ivabradine BindingInteraction Type / ContributionSource
HCN4Y507, I511 (on S6)Molecular determinants for binding to inner cavity pnas.orgpnas.org
HCN4F510Indirectly contributes by controlling Y507 pnas.orgpnas.org
HCN4C479 (in Selectivity Filter)Accelerates block kinetics pnas.orgpnas.org
HCN4Y506, F509, I510Involved in binding and stabilization of ivabradine nih.govplos.orgmdpi.com
HCN1F143 (on S1)π-stacking interactions with methoxyphenyl ring nih.gov
HCN1N107, F109 (on HCND)Hydrophobic and van der Waals interactions nih.gov
HCN1D140 (on S1)Hydrophobic and van der Waals interactions nih.gov
HCN1W281, F285, Y289 (on S4)Hydrophobic and van der Waals interactions nih.gov
HCN1Y386, F389, V390Predicted to interact with HCN1 subunit pore mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a relationship between the chemical structure of a compound and its biological activity. ceon.rsnih.govacs.org This method allows for the prediction of the activity of novel molecules based on data derived from known ligand structures and their experimental activities. nih.gov

While ivabradine's primary target is HCN channels, it has also been observed to block the hERG (human Ether-à-go-Related Gene) potassium current at overlapping concentrations. nih.govacs.org Drug-induced hERG blockade can lead to serious cardiac arrhythmias, making its prediction crucial in drug development. nih.govacs.org QSAR models have been developed to predict hERG blockade, often employing machine learning algorithms. nih.govacs.org For instance, models using algorithms like eXtreme Gradient Boosting (XGBoost) have demonstrated high sensitivity and predictive power for determining IC50 values of hERG blockade. nih.gov These models are typically ligand-based, meaning they rely on the molecular features of the compounds rather than direct target information. nih.gov Despite their utility, QSAR models for hERG can be challenging to develop due to the sensitivity of hERG activity to minor structural changes in compounds. acs.org

ADME Prediction and In Silico Toxicology

ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and in silico toxicology are critical computational tools used in early drug development to assess the pharmacokinetic and toxicological profiles of compounds. ceon.rsdoaj.org These methods help in identifying potential issues related to drug-likeness and safety without extensive experimental testing.

For ivabradine, in silico toxicology predictions have been performed, particularly focusing on its degradation products. ceon.rsdoaj.orgceon.rsresearchgate.netdntb.gov.ua Studies have utilized programs like Toxtree to categorize chemicals and forecast hazardous effects based on decision tree techniques. ceon.rsresearchgate.net The PreADMET package is another software used for toxicity prediction, incorporating data from long-term animal studies and Ames tests for genotoxicity assessment. ceon.rs

Research on ivabradine's forced degradation products indicated that six probable structures were selected for ADME/Tox calculations. doaj.org These predictions aimed to assess their pharmacological and toxicological properties, including parameters like logP and aqueous solubility. doaj.org The results suggested that the degradation products did not exert mutagenic effects, with only slight effects on cytochromes. ceon.rsresearchgate.net Furthermore, the pharmacological activity of certain degradation products, including a known active metabolite (UV4) and two other compounds (Ox1 and N1), was identified as potentially active. doaj.org

Tools like SwissADME have been employed to evaluate the drug-likeness and medicinal chemistry friendliness of ivabradine and its impurities. researchgate.net This involves assessing six key physicochemical parameters: flexibility, lipophilicity, size, polarity, solubility, and saturation. researchgate.net These parameters provide insights into pharmacokinetic properties such as human gastrointestinal absorption (HIA) and blood-brain-barrier (BBB) permeability. researchgate.net It is noted that ivabradine itself has a poor ability to penetrate the blood-brain barrier. nih.gov

Conformational Analysis and Energetic Profiles

X-ray analysis and conformational studies of ivabradine hydrochloride have revealed its structure as a horseshoe-shaped diastereomer, characterized by two asymmetric bicyclic moieties. researchgate.net This specific conformation is important for its interaction with HCN channels.

Furthermore, computational methods have been applied to study the stability and properties of different crystalline forms of ivabradine hydrochloride. researchgate.net The stability of its tetrahydrate and hemihydrate forms has been compared theoretically by calculating the binding energy of water within the crystal lattice, often using techniques like differential scanning calorimetry (DSC) in conjunction with theoretical calculations. researchgate.net These studies indicate that the tetrahydrate form is stable under high-humidity conditions, while the hemihydrate is stable at high temperatures. researchgate.net

Beyond the parent compound, optimized geometry and vibrational studies have been computed for ivabradine impurities using quantum chemistry software like Gaussian 09, with experimental Fourier-transform infrared (FTIR) spectroscopy validating the computational data. researchgate.net The evaluation of frontier orbital energies and energy band gaps for reaction fragments and products has also been performed, providing deeper insights into the electronic structure and reactivity of these molecules. researchgate.net

Advanced Research Applications and Emerging Concepts in Pre Clinical Models

Investigation of Ivabradine (B130884), (-)- in Non-Cardiac Models of If Current Modulation

The If current, mediated by HCN channels, is not exclusively confined to cardiac tissue but is also expressed in various non-cardiac organ systems, suggesting broader pharmacological targets for ivabradine fda.govresearchgate.net. Pre-clinical investigations are shedding light on its effects in these diverse physiological contexts.

Neuronal If Current Modulation

HCN channels are extensively expressed throughout the nervous system and play a crucial role in regulating neuronal excitability, influencing functions such as setting resting membrane potential, modulating synaptic input integration, and regulating pacemaker activity frontiersin.orgnih.gov. Specifically, HCN1 channels are predominantly found in the central and peripheral nervous systems and have been implicated in various neurological conditions, including epilepsy, depression, and cognitive impairment frontiersin.orgnih.gov.

Pre-clinical studies have demonstrated ivabradine's ability to modulate neuronal If current and exert effects in neurological models. Ivabradine is known to block all four HCN isoforms with comparable potency nih.gov. Research indicates that HCN channel blockers can reduce seizure activity and exhibit antidepressant-like effects in animal models frontiersin.orgpatsnap.comnih.gov. For instance, systemic administration of ivabradine, when combined with the P-glycoprotein inhibitor elacridar (B1662867) to enhance brain penetration, successfully blocked spontaneous absence seizures in animal models biorxiv.org.

Furthermore, ivabradine has shown efficacy in treating neuropathic pain in animal models through its peripheral action on small sensory neurons researchgate.netresearchgate.netnih.gov. The HCN2 isoform, expressed in nociceptors, is considered to play a critical role in neuropathic pain researchgate.netresearchgate.net. At higher concentrations, ivabradine demonstrated equianalgesic effects compared to gabapentin (B195806) in mouse models of neuropathic pain researchgate.netnih.gov. While ivabradine's primary action is cardiac, these studies suggest its potential, albeit with generally limited brain penetration, to affect HCN channels within the central nervous system researchgate.netfrontiersin.orgbiorxiv.org.

Renal and Other Organ System Investigations

Beyond the nervous system, ivabradine has been investigated for its effects on other organ systems, particularly the kidneys. In dyslipidemic mice, ivabradine was found to prevent renal and cerebrovascular endothelial dysfunction associated with atherosclerosis nih.gov.

More specifically, ivabradine has demonstrated renoprotective effects in models of kidney disease. It ameliorated kidney fibrosis in a rat model of L-NAME-induced hypertension by reducing type I collagen volume in glomerular, tubulointerstitial, and vascular/perivascular sites nih.govresearchgate.net. This observed antifibrotic effect was linked to ivabradine's influence on both hemodynamic-dependent and independent mechanisms of tubular injury, including a reduction in oxidative stress and a potential inhibition of the renin-angiotensin-aldosterone system nih.gov. Another study corroborated these findings, showing that ivabradine mitigated kidney damage and fibrosis in an isoproterenol-damaged heart in rats and hypertensive kidneys in a rat model of NG-nitro-L-arginine methyl ester (L-NAME)-induced hypertension researchgate.net. In an animal model, ivabradine also prevented endothelial dysfunction in renal arteries by reducing oxidative stress viamedica.pl.

The If current is also present in the atrioventricular (AV) node, and preclinical studies have indicated that ivabradine can depress AV node conduction revespcardiol.org.

Table 1: Pre-clinical Investigations of Ivabradine in Non-Cardiac Models

Organ System/ModelKey FindingMechanism/Associated Effect
Neuronal
Absence Seizures (animal models)Blocked spontaneous seizuresSystemic administration with P-glycoprotein inhibitor to enhance brain penetration biorxiv.org
Neuropathic Pain (animal models)Reduced mechanical allodynia; equianalgesic with gabapentin at high concentrationsPeripheral action on small sensory neurons; HCN2 isoform expressed in nociceptors researchgate.netresearchgate.netnih.gov
Renal
L-NAME-induced Hypertension (rat model)Ameliorated kidney fibrosis; reduced type I collagen volumeImpact on hemodynamic-dependent and independent tubular injury mechanisms, including reduced oxidative stress and potential RAAS inhibition nih.govresearchgate.net
Dyslipidemic MicePrevented renal endothelial dysfunctionAssociated with atherosclerosis nih.gov
Renal Arteries (animal model)Prevented endothelial dysfunctionReduced oxidative stress viamedica.pl
Other
Cerebrovascular Endothelial Dysfunction (dyslipidemic mice)Prevented endothelial dysfunctionAssociated with atherosclerosis nih.gov
Atrioventricular (AV) NodeDepressed AV node conductionIf current presence in AV node revespcardiol.org

Combination Therapies in Pre-clinical Models

Pre-clinical research has explored the synergistic and complementary effects of ivabradine when combined with other therapeutic agents or interventions. These studies highlight the potential for enhanced efficacy and broader therapeutic benefits.

The combination of ivabradine and beta-blockers has been shown to provide synergistic and complementary effects in pre-clinical models of chronic coronary syndrome (CCS) and heart failure with reduced ejection fraction (HFrEF) cfrjournal.comresearchgate.net. In models of acute myocardial infarction (AMI), the combination of a percutaneous left ventricular assist device (pLVAD) with ivabradine resulted in reduced infarct size while maintaining systemic perfusion researchgate.net. Furthermore, in a dog model of ischemia-reperfusion, the combination of mechanical unloading and ivabradine synergistically reduced myocardial oxygen consumption and significantly decreased infarct size researchgate.net.

In the context of cancer therapy-related cardiotoxicity, pre-clinical models have demonstrated that ivabradine effectively mitigated the increase in heart weight, a common finding associated with anthracycline-induced cardiotoxicity ahajournals.org. The mechanisms underlying this protective effect included the restoration of superoxide (B77818) dismutase and catalase activity, potentially enhancing cellular resilience against oxidative stress, and the normalization of elevated glutathione (B108866) peroxidase levels ahajournals.org.

Table 2: Pre-clinical Combination Therapies with Ivabradine

Combination Agent/TherapyPre-clinical ModelObserved Effect
Beta-blockersChronic Coronary Syndrome (CCS), Heart Failure with Reduced Ejection Fraction (HFrEF)Synergistic and complementary effects cfrjournal.comresearchgate.net
Percutaneous Left Ventricular Assist Device (pLVAD)Acute Myocardial Infarction (AMI)Reduced infarct size, maintained systemic perfusion researchgate.net
Mechanical UnloadingIschemia-Reperfusion (dog model)Synergistic reduction in myocardial oxygen consumption, significantly reduced infarct size researchgate.net
Anthracycline-based Cancer TherapyAnthracycline-induced cardiotoxicityMitigated increase in heart weight; restored superoxide dismutase and catalase activity; normalized glutathione peroxidase levels ahajournals.org

Development of Prodrugs and Targeted Delivery Systems for Research

The development of novel drug delivery systems for ivabradine is an active area of research, aiming to optimize its pharmacokinetic profile, enhance bioavailability, and enable targeted delivery for specific research applications.

Research has focused on transdermal drug delivery systems for Ivabradine Hydrochloride to achieve sustained release and bypass first-pass metabolism, which is significant for ivabradine given its approximately 40% oral bioavailability due to extensive first-pass metabolism in the gut and liver wisdomlib.orgrjptonline.orgresearchgate.netnih.goveuropa.eu. Studies have successfully formulated and evaluated transdermal patches utilizing combinations of hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and lipophilic polymers such as Eudragit RS 100 and RL 100, designed to provide controlled drug release wisdomlib.orgrjptonline.orgresearchgate.net.

Furthermore, investigations have led to the development of press-coated tablets for floating pulsatile drug delivery of ivabradine. These formulations exhibited a defined lag time and demonstrated sustained drug release over a period of 24 hours jddtonline.info. Another approach involves the creation of ivabradine hydrochloride microspheres using the solvent evaporation method with synthetic polymers including cellulose (B213188) acetate (B1210297), ethyl cellulose, and Eudragit RS100. These microspheres have shown controlled release patterns over 12 hours, with the objective of enhancing the drug's medicinal effectiveness by managing its release profile abap.co.in.

Conclusion and Future Directions in Ivabradine, Research

Synthesis of Current Academic Understanding

Research has demonstrated that Ivabradine (B130884) exhibits use-dependence, meaning its inhibitory effect on the If current is more pronounced at higher heart rates. drugbank.com Clinically, Ivabradine is approved for the symptomatic treatment of chronic stable angina pectoris and for reducing the risk of hospitalization for worsening heart failure in adult patients with symptomatic chronic heart failure with reduced ejection fraction (HFrEF). jacc.orgdrugbank.comnih.govclinicaltrials.eunih.govcfrjournal.com Its use is indicated in patients in sinus rhythm with a resting heart rate of at least 70 beats per minute, either as an add-on therapy to maximally tolerated beta-blocker doses or when beta-blockers are contraindicated or not tolerated. drugbank.comfrontiersin.orgnih.govnih.govcfrjournal.comviamedica.pl

Beyond its primary chronotropic effect, Ivabradine has been shown to exert pleiotropic effects, particularly in preclinical models of cardiac remodeling. These include anti-remodeling properties, reduction of myocardial fibrosis, apoptosis, inflammation, and oxidative stress, and an increase in autophagy. nih.govmdpi.com It also modulates myocardial calcium homeostasis and neurohumoral systems. mdpi.com While its role in improving heart failure outcomes has been largely linked to reduced hospitalizations, its impact on mortality rates has shown inconsistencies across various trials. ahajournals.orgnih.govmdpi.comnps.org.au

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite significant advancements in understanding Ivabradine, several knowledge gaps and unexplored research avenues persist. A primary area requiring further investigation is the precise molecular mechanisms underlying Ivabradine's pleiotropic effects, such as its anti-remodeling properties. mdpi.com Elucidating these mechanisms could unveil novel therapeutic targets and expand Ivabradine's potential applications beyond heart rate reduction.

The inconsistency in Ivabradine's effect on mortality rates in heart failure patients remains a critical knowledge gap. While some studies have reported positive outcomes on mortality in specific subgroups (e.g., patients with a resting heart rate higher than 75 bpm), large trials like SHIFT and BEAUTIFUL generally did not demonstrate a significant reduction in cardiovascular or all-cause mortality. frontiersin.orgahajournals.orgmdpi.comnps.org.au Further randomized controlled trials are needed to clarify these findings and identify patient populations that might derive a mortality benefit.

The relationship between Ivabradine and atrial fibrillation (AF) is another area of ambiguity. While some emerging evidence suggests potential beneficial effects in treating arrhythmias, several large clinical trials and meta-analyses have indicated an increased incidence of new-onset AF in patients treated with Ivabradine. ahajournals.orgmdpi.comnps.org.auaerjournal.comunirioja.esnih.gov More rigorous clinical studies are essential to resolve this controversy and define Ivabradine's role, if any, in AF management.

Long-term safety and efficacy data for Ivabradine extending beyond 23 months are currently limited, and its long-term effects on chronic heart failure management and symptom control are not fully known. nps.org.au Similarly, there is limited data concerning Ivabradine's effects in patients over 75 years of age. nps.org.au

Beyond its established indications, the role of Ivabradine in other cardiovascular conditions and emerging indications requires more comprehensive research. For instance, while some studies have explored its use in inappropriate sinus tachycardia, more well-designed, large comparative clinical trials are needed to confirm its efficacy and compare it with existing treatments like beta-blockers. nih.gov Its application in heart failure with preserved ejection fraction (HFpEF) or mid-range ejection fraction (HFmrEF) is currently not recommended, highlighting a need for further research in these patient populations. nih.govnerdcat.org Furthermore, clinical research on Ivabradine in sepsis patients is limited, despite preclinical evidence suggesting beneficial effects on microcirculation and inflammatory factors. nih.gov Randomized clinical trials are also needed to elucidate its role in reducing the burden of ventricular arrhythmias in various clinical settings. nih.gov

Future Prospects for If Current Modulators Stemming from Ivabradine Research

The foundational understanding of Ivabradine's selective If channel inhibition serves as a robust platform for the development of future generations of heart rate-modulating agents. Future prospects for If current modulators stemming from Ivabradine research include:

Development of Second-Generation If Modulators: Building upon Ivabradine's success, medicinal chemistry efforts could focus on designing novel If inhibitors with enhanced selectivity, improved pharmacokinetic profiles, and potentially reduced off-target effects, such as the observed increase in atrial fibrillation in some patients. This could involve exploring different chemical scaffolds or optimizing binding interactions with the HCN channels.

Targeting Pleiotropic Effects: Given Ivabradine's demonstrated anti-remodeling, anti-inflammatory, and anti-oxidative stress properties in preclinical studies, future research could aim to develop If modulators that specifically harness or amplify these non-heart-rate-reducing benefits. This could lead to therapies that address the underlying pathology of heart failure and other cardiovascular diseases more comprehensively.

Expanded Therapeutic Indications: The exploration of Ivabradine in conditions beyond its current approvals, such as septic shock, multiple organ dysfunction syndrome, prevention of heart damage from certain cancer treatments, and improvement of microvascular blood flow after revascularization procedures, suggests new avenues for If current modulation. clinicaltrials.eumdpi.comunirioja.esnih.govrevespcardiol.org Future research could validate these indications and lead to the development of tailored If modulators for these specific patient populations.

Precision Medicine Approaches: As understanding of If channel expression and function in different cardiac tissues and disease states evolves, future modulators could be designed for more personalized therapeutic strategies. This could involve identifying biomarkers that predict optimal response to If inhibition or tailoring treatment based on individual patient characteristics and underlying pathophysiology.

Combination Therapies: Research could explore novel combinations of If modulators with other cardiovascular drugs to achieve synergistic effects or address complex pathophysiological mechanisms. This could lead to more effective and comprehensive treatment regimens for patients with multifaceted cardiovascular conditions.

The continued investigation into Ivabradine and the broader class of If current modulators holds significant promise for addressing unmet needs in cardiovascular medicine, offering the potential for more targeted, effective, and personalized therapeutic interventions.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Ivabradine’s effects on cardiovascular and neuroendocrine systems?

  • Methodological Answer: Preclinical studies often employ telemetric devices in rodent models to monitor real-time cardiovascular parameters (e.g., heart rate, blood pressure) under stressor exposure. Neuroendocrine effects are measured via immunoassays for plasma epinephrine (EPI), norepinephrine (NE), and corticosterone levels. Experimental designs typically include control groups, stressor protocols (e.g., fear-inducing stimuli), and Ivabradine pretreatment to isolate its pharmacological effects .

Q. What are standard endpoints in clinical trials evaluating Ivabradine for chronic heart failure (CHF)?

  • Methodological Answer: Key endpoints include:

  • Primary: Composite outcomes like cardiovascular death or hospitalization for worsening CHF.
  • Secondary: Quality-adjusted life years (QALYs), heart rate reduction, and incremental cost-effectiveness ratios (ICER).
    Trials often use Markov models with real-world cohort data to simulate long-term outcomes (e.g., 20-year horizons) and sensitivity analyses to validate robustness .

Q. How should researchers design studies comparing Ivabradine’s immediate-release (IR) and prolonged-release (PR) formulations?

  • Methodological Answer: Randomized controlled trials (RCTs) should employ non-inferiority designs to compare resting heart rate reduction between formulations. Standardized 12-lead ECG measurements at baseline and follow-up (e.g., 3 months) are critical. Subgroup analyses by sex/age ensure demographic variability is accounted for .

Advanced Research Questions

Q. How can conflicting data on Ivabradine’s heart rate reduction and clinical outcomes be resolved?

  • Methodological Answer: Contradictions (e.g., SIGNIFY trial vs. SHIFT trial) require stratified analysis by patient subgroups (e.g., presence of angina, baseline heart rate). Meta-regression can assess whether heart rate reduction magnitude correlates with outcomes. Confounding variables like beta-blocker dosing must be controlled in post-hoc analyses to isolate Ivabradine’s effects .

Q. What methodologies are used to assess Ivabradine’s atrial fibrillation (AF) risk in pharmacovigilance studies?

  • Methodological Answer: Use disproportionality analysis (e.g., reporting odds ratios, ROR) with FDA Adverse Event Reporting System (FAERS) data. Adjust for covariates like age and comorbidities via multivariate logistic regression. Meta-analyses of RCTs should aggregate AF incidence rates and calculate absolute risk differences .

Q. What methodological considerations apply to pharmacoeconomic evaluations of Ivabradine in CHF?

  • Methodological Answer: Markov models must incorporate disease progression stages (e.g., NYHA classes), cycle times (e.g., 3 months), and discount rates (e.g., 5%). Sensitivity analyses (univariate/probabilistic) test model robustness against variables like drug cost and mortality rates. QALYs and ICERs should be benchmarked against willingness-to-pay thresholds (e.g., 3× GDP per capita) .

Q. How should post-hoc subgroup analyses of Ivabradine trials be conducted to avoid bias?

  • Methodological Answer: Pre-specify subgroups (e.g., beta-blocker dose categories) in trial protocols. Use interaction tests to assess heterogeneity of treatment effects. Avoid overinterpretation of underpowered subgroups; instead, focus on consistency across sensitivity analyses and external validation .

Q. How can health-related quality of life (HRQoL) data be parameterized in cost-effectiveness models for Ivabradine?

  • Methodological Answer: Extract utility values from RCTs (e.g., EQ-5D scores in SHIFT trial) and apply regression models to adjust for clinical variables (e.g., hospitalization frequency). Validate weights via probabilistic sensitivity analysis to account for uncertainty in utility estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.